molecular formula C12H7NO5S B6399469 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% CAS No. 1261959-39-0

4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95%

Cat. No. B6399469
CAS RN: 1261959-39-0
M. Wt: 277.25 g/mol
InChI Key: FFBIIKZYCSDGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid (FTNB) is a synthetic organic compound that has been studied for its potential applications in the fields of pharmaceuticals, biochemistry, and pharmacology. It is a member of the nitrobenzoic acid family and can be synthesized by a variety of methods, including the Michael addition reaction of 5-formylthiophene and nitrobenzene. FTNB has been used in a variety of scientific research applications, including drug design, protein-protein interaction studies, and DNA-binding studies.

Scientific Research Applications

4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including drug design, protein-protein interaction studies, and DNA-binding studies. It has been used in drug design studies to investigate the structure-activity relationships of drug molecules, and to identify potential new drug targets. 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has also been used in protein-protein interaction studies to investigate the binding affinity of molecules and to identify potential new binding sites. Additionally, 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has been used in DNA-binding studies to investigate the binding of molecules to DNA and to identify potential new binding sites.

Mechanism of Action

4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% is thought to act as an inhibitor of protein-protein interactions. It binds to the amino acid residues of proteins, which prevents them from interacting with other proteins. This inhibition of protein-protein interactions has been observed in a variety of studies. 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has also been shown to bind to DNA, which can affect the expression of genes.
Biochemical and Physiological Effects
4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to inhibit the formation of new blood vessels in tumors. 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of lipids.

Advantages and Limitations for Lab Experiments

4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% can be easily modified to target specific proteins or DNA sequences. However, there are some limitations to using 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% in lab experiments. It is not very soluble in water, and it is not very stable in aqueous solutions. Additionally, 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% can be toxic at high concentrations.

Future Directions

There are a variety of potential future directions for the use of 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95%. It could be used in the development of new drugs, as it has been shown to inhibit the growth of cancer cells and to inhibit the formation of new blood vessels in tumors. Additionally, 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% could be used in the development of new protein-protein interaction inhibitors, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% could be used in the development of new DNA-binding agents, as it has been shown to bind to DNA and to affect gene expression. Finally, 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% could be used in the development of new lipids, as it has been shown to inhibit the activity of enzymes involved in the synthesis of lipids.

Synthesis Methods

4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% can be synthesized through a variety of methods, including the Michael addition reaction of 5-formylthiophene and nitrobenzene. In this reaction, 5-formylthiophene is reacted with nitrobenzene in the presence of a base such as potassium carbonate, potassium hydroxide, or sodium hydroxide. The reaction is carried out in an inert atmosphere at temperatures of between 50-100°C. The product of the reaction is 4-(5-formylthiophen-2-yl)-2-nitrobenzoic acid.

properties

IUPAC Name

4-(5-formylthiophen-2-yl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO5S/c14-6-8-2-4-11(19-8)7-1-3-9(12(15)16)10(5-7)13(17)18/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBIIKZYCSDGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689520
Record name 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-39-0
Record name 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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